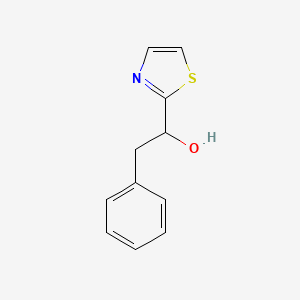
3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.
3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.
7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.
The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
Clave InChI |
KNRFQOXFHZRRRG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
